molecular formula C11H11BN2O3 B595958 2-Benzyloxypyrimidine-5-boronic acid CAS No. 1217500-86-1

2-Benzyloxypyrimidine-5-boronic acid

Cat. No.: B595958
CAS No.: 1217500-86-1
M. Wt: 230.03
InChI Key: CYHDQODLSLRGRH-UHFFFAOYSA-N
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Description

2-Benzyloxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula C11H11BN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest in organic chemistry due to its applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .

Safety and Hazards

This product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . It is classified as a combustible solid . The flash point is not applicable .

Properties

IUPAC Name

(2-phenylmethoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O3/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHDQODLSLRGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675159
Record name [2-(Benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-86-1
Record name B-[2-(Phenylmethoxy)-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What computational methods were employed to study (2-(Benzyloxy)pyrimidin-5-yl)boronic acid and what molecular properties were investigated?

A1: The study utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, specifically employing the B3LYP hybrid functional, to investigate the molecular properties of (2-(Benzyloxy)pyrimidin-5-yl)boronic acid []. The research focused on determining the ground state geometrical energy, dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. Furthermore, ¹H and ¹³C NMR chemical shifts were calculated using both B3LYP/6-311+G(2d,p) and HF/6-31G(d) levels of theory. The study also explored the potential energy surface of the molecule by analyzing the dihedral angles (C3-B-O1-H1 and C3-B-O2-H2). Additionally, electronic properties such as the energy gap (ΔEg), chemical potential (μ), electrophilic index (ω), ionization potential (IP), electron affinity (EA), electronegativity (χ), molecular softness (S), and molecular hardness (η) were derived from the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. All these computations were performed using the Gaussian 09W program [].

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